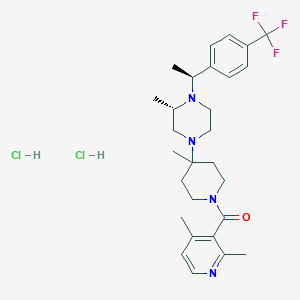![molecular formula C8H13F2N B15278921 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane typically involves the use of fluorinated precursors and spirocyclic intermediates. One common method includes the reaction of a fluorinated amine with a suitable spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The spirocyclic structure of the compound also contributes to its unique reactivity and stability, allowing it to interact with various biological molecules effectively.
Comparison with Similar Compounds
1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane can be compared with other similar compounds, such as:
1,1-Difluoro-6-azaspiro[2.5]octane: Similar spirocyclic structure but lacks the methyl group, resulting in different chemical and biological properties.
1,1-Difluoro-5-azaspiro[2.5]octane: Another spirocyclic compound with a different ring size, leading to variations in reactivity and stability.
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide: Contains additional functional groups, providing distinct chemical and biological activities.
The uniqueness of this compound lies in its specific combination of fluorine atoms and spirocyclic structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-4-methyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H13F2N/c1-6-4-11-3-2-7(6)5-8(7,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
GZDLODPQQSVIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC12CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


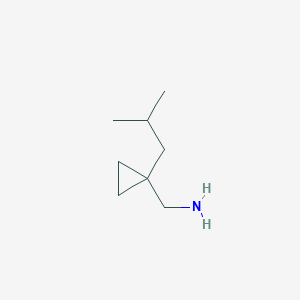
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
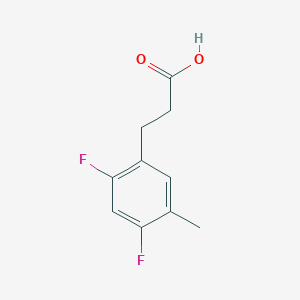
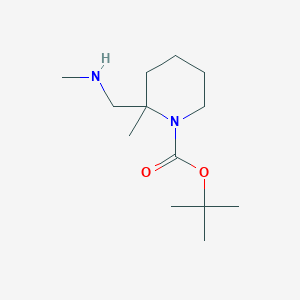
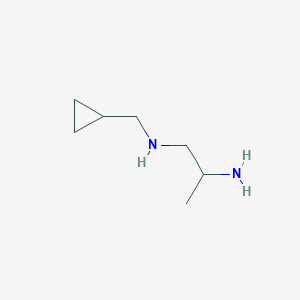


![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
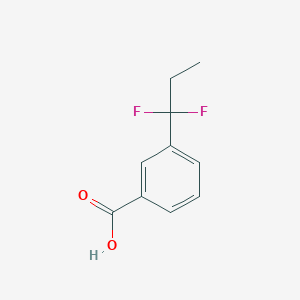
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)


